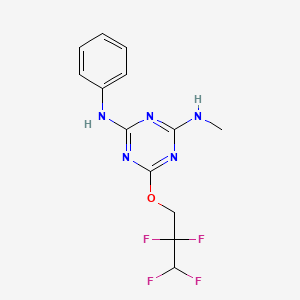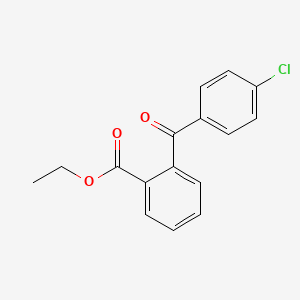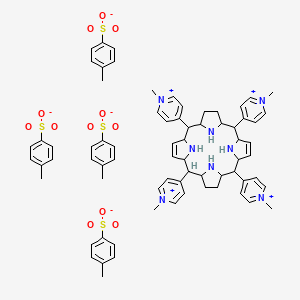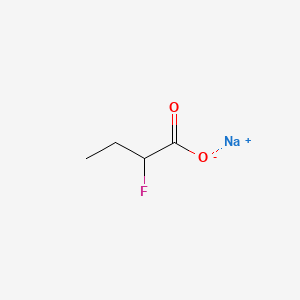![molecular formula C17H24N2O6 B13413543 Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate is a versatile organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with appropriate reagents. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol . This enolate ion then undergoes alkylation with a suitable alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as crystallization from benzene/pet ether are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino and methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is an intermediate in the synthesis of drugs and potential therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate.
Diethyl acetamidomalonate: Another related compound used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of amino, methoxy, and acetamido groups makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24N2O6/c1-5-24-15(21)17(19-11(3)20,16(22)25-6-2)10-12-7-8-13(18)14(9-12)23-4/h7-9H,5-6,10,18H2,1-4H3,(H,19,20) |
InChI Key |
FYEGFDUEAHMSOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)N)OC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


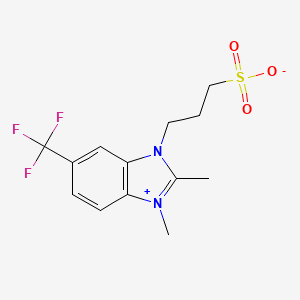

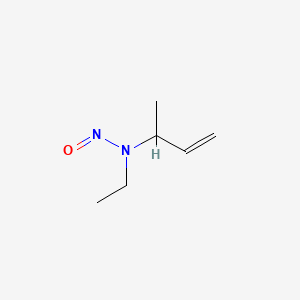
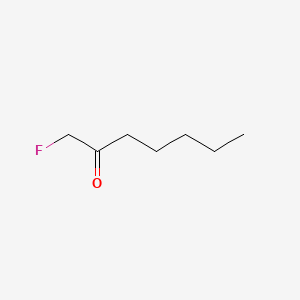
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)

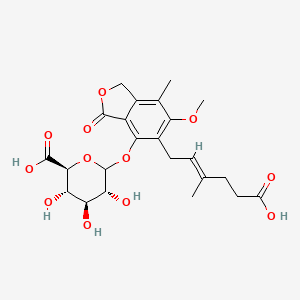
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
